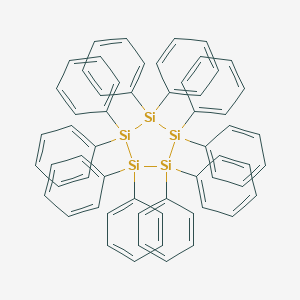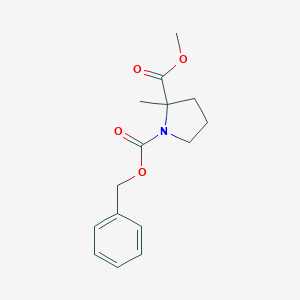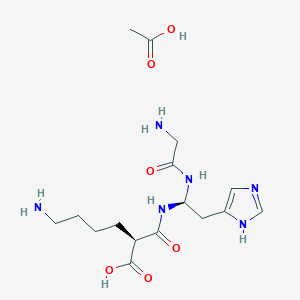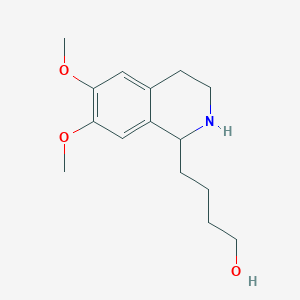
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol, also known as DTB or DTB-H, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DTB belongs to the class of isoquinoline alkaloids and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol acts as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor agonist. It also inhibits the reuptake of dopamine and norepinephrine. These mechanisms of action are thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been found to improve cognitive function in animal models and may have potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in terms of its potential therapeutic properties. However, more research is needed to determine its efficacy and safety in humans. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol also has limitations in terms of its solubility and stability, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol may also have potential as a cognitive enhancer and could be studied further in this context. Additionally, more research is needed to determine the efficacy and safety of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol in humans, as well as its potential for drug development.
Métodos De Síntesis
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol can be synthesized using a multi-step process that involves the reaction of tetrahydroisoquinoline with 4-chlorobutanal, followed by reduction and subsequent alkylation. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been studied extensively in scientific research due to its potential therapeutic properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
148204-33-5 |
|---|---|
Nombre del producto |
4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol |
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol |
InChI |
InChI=1S/C15H23NO3/c1-18-14-9-11-6-7-16-13(5-3-4-8-17)12(11)10-15(14)19-2/h9-10,13,16-17H,3-8H2,1-2H3 |
Clave InChI |
KHQQENQBSOUCAX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCO)OC |
SMILES canónico |
COC1=C(C=C2C(NCCC2=C1)CCCCO)OC |
Sinónimos |
4-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-BUTAN-1-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




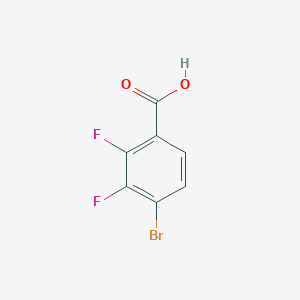
![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
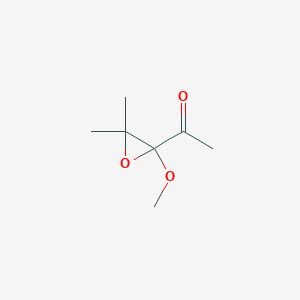
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
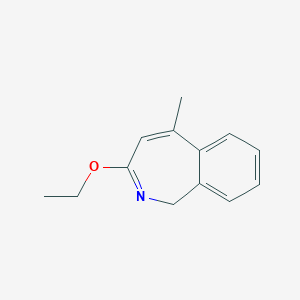
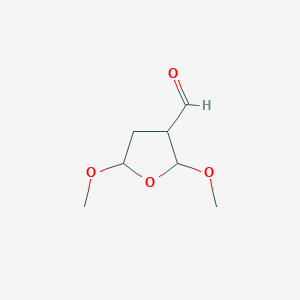
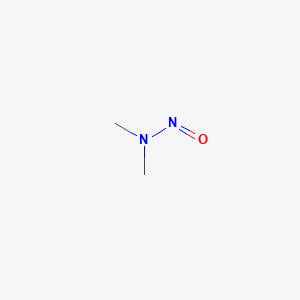
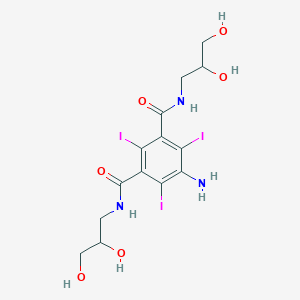
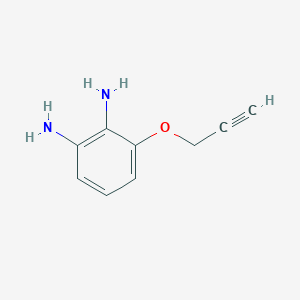
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
